9-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Azadispiro[3.1.5{6}.1{4}]dodecan-2-ol hydrochloride is a chemical compound with the molecular formula C11H20ClNO and a molecular weight of 217.7356 It is a member of the azadispiro family, characterized by its unique spirocyclic structure, which includes nitrogen atoms within the ring system
Vorbereitungsmethoden
The synthesis of 9-Azadispiro[3.1.5{6}.1{4}]dodecan-2-ol hydrochloride typically involves multi-step processes. One common approach utilizes the reaction of starting materials like N-Boc-amino acid derivatives and cyclic ketones. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the compound.
Analyse Chemischer Reaktionen
9-Azadispiro[3.1.5{6}.1{4}]dodecan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-Azadispiro[3.1.5{6}.1{4}]dodecan-2-ol hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing novel organic compounds and investigating catalytic reactions.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential drug development.
Wirkmechanismus
The mechanism of action of 9-Azadispiro[3.1.5{6}.1{4}]dodecan-2-ol hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s cyclic amine group allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
9-Azadispiro[3.1.5{6}.1{4}]dodecan-2-ol hydrochloride can be compared with other similar compounds, such as:
- 2-azadispiro[3.1.3{6}.1{4}]decane hydrochloride
- 5-oxa-11-azadispiro[3.1.3{6}.3{4}]dodecane hydrochloride
- tert-butyl 2-oxo-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate
These compounds share similar spirocyclic structures but differ in their functional groups and specific applications. The uniqueness of 9-Azadispiro[3.1.5{6}.1{4}]dodecan-2-ol hydrochloride lies in its specific molecular configuration and potential for diverse applications in various scientific fields.
Eigenschaften
Molekularformel |
C11H20ClNO |
---|---|
Molekulargewicht |
217.73 g/mol |
IUPAC-Name |
9-azadispiro[3.1.56.14]dodecan-2-ol;hydrochloride |
InChI |
InChI=1S/C11H19NO.ClH/c13-9-5-11(6-9)7-10(8-11)1-3-12-4-2-10;/h9,12-13H,1-8H2;1H |
InChI-Schlüssel |
XXWHOKLDNRTFGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CC3(C2)CC(C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.